

Structural Analysis of 4-Amino-3-nitrophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-nitrophenylboronic acid

Cat. No.: B1284283

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrophenylboronic acid is a key synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: a boronic acid moiety, an amino group, and a nitro group. The boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery.^[1] The amino group provides a site for further functionalization, such as amidation, allowing for the attachment of this building block to other molecules. The electron-withdrawing nitro group influences the electronic properties of the molecule, including the Lewis acidity of the boronic acid. This technical guide provides a comprehensive overview of the structural analysis of **4-amino-3-nitrophenylboronic acid**, including its physicochemical properties, predicted spectroscopic data, a plausible experimental protocol for its synthesis and characterization, and a discussion of its applications.

Physicochemical Properties

4-Amino-3-nitrophenylboronic acid is typically an orange to red solid.^[2] It is a synthetic building block with a molecular weight of 181.94 g/mol .^[1] Due to the presence of the polar amino, nitro, and boronic acid groups, it exhibits moderate solubility in organic solvents and water. The boronic acid moiety can form a cyclic anhydride, known as a boroxine, upon dehydration.^[1]

Property	Value	Reference
Molecular Formula	C ₆ H ₇ BN ₂ O ₄	[1]
Molecular Weight	181.94 g/mol	[1]
Appearance	Orange to red solid	[2]
Melting Point	215-225 °C (decomposition)	[1]
CAS Number	89466-07-9	[1]

Spectroscopic Data (Predicted)

Due to the limited availability of published, assigned spectroscopic data for **4-amino-3-nitrophenylboronic acid**, the following tables present predicted data based on the analysis of its structure and comparison with structurally similar compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals for the three aromatic protons and the exchangeable protons of the amino and boronic acid groups. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and boronic acid groups.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.2	d	1H	H-2
~7.5	dd	1H	H-6
~6.9	d	1H	H-5
~6.0 (broad)	s	2H	-NH ₂
~8.1 (broad)	s	2H	-B(OH) ₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The protons on the amino and boronic acid groups are exchangeable and may

not always be observed or may appear as broad signals.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display six signals corresponding to the carbon atoms of the benzene ring. The chemical shifts are influenced by the attached functional groups.

Chemical Shift (δ , ppm)	Assignment
~150	C-4
~135	C-3
~130	C-6
~125 (broad)	C-1
~120	C-2
~115	C-5

Note: The carbon attached to the boron atom (C-1) may show a broad signal due to quadrupolar relaxation of the boron nucleus.

FTIR Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (boronic acid), N-H stretch (amine)
1620-1600	Medium	N-H bend (amine)
1580-1560	Strong	C=C stretch (aromatic)
1530-1500	Strong	Asymmetric NO ₂ stretch
1360-1320	Strong	B-O stretch
1350-1330	Strong	Symmetric NO ₂ stretch
~830	Medium	C-N stretch

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

m/z	Possible Fragment
182	[M+H] ⁺ (Molecular Ion)
164	[M - H ₂ O] ⁺
136	[M - NO ₂] ⁺
119	[M - NO ₂ - OH] ⁺

Experimental Protocols

The following are plausible experimental protocols for the synthesis and spectroscopic characterization of **4-amino-3-nitrophenylboronic acid**, adapted from procedures for similar compounds.

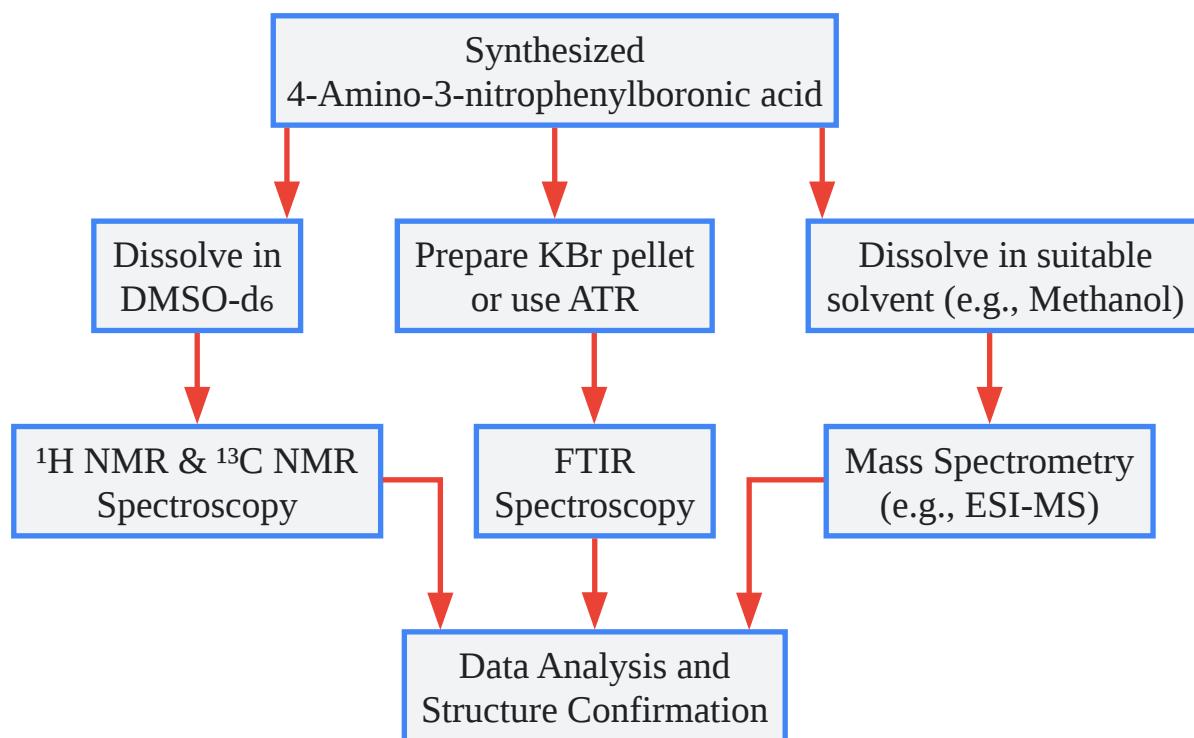
Synthesis of 4-Amino-3-nitrophenylboronic Acid

This synthesis can be envisioned as a two-step process starting from 4-chloro-2-nitroaniline.

[Click to download full resolution via product page](#)

Plausible synthetic pathway for **4-amino-3-nitrophenylboronic acid**.

Step 1: Synthesis of **4-Amino-3-nitrophenylboronic acid** pinacol ester


- To a flame-dried round-bottom flask, add 4-chloro-2-nitroaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{PdCl}_2(\text{dppf})$) (0.03 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous 1,4-dioxane via syringe.
- Heat the reaction mixture to 80 °C and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pinacol ester.

Step 2: Deprotection to **4-Amino-3-nitrophenylboronic acid**

- Dissolve the **4-amino-3-nitrophenylboronic acid** pinacol ester (1.0 eq) in a mixture of acetone and water.

- Add sodium periodate (2.0 eq) and ammonium acetate (2.0 eq).
- Stir the mixture at room temperature for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **4-amino-3-nitrophenylboronic acid**.

Spectroscopic Characterization Workflow

[Click to download full resolution via product page](#)

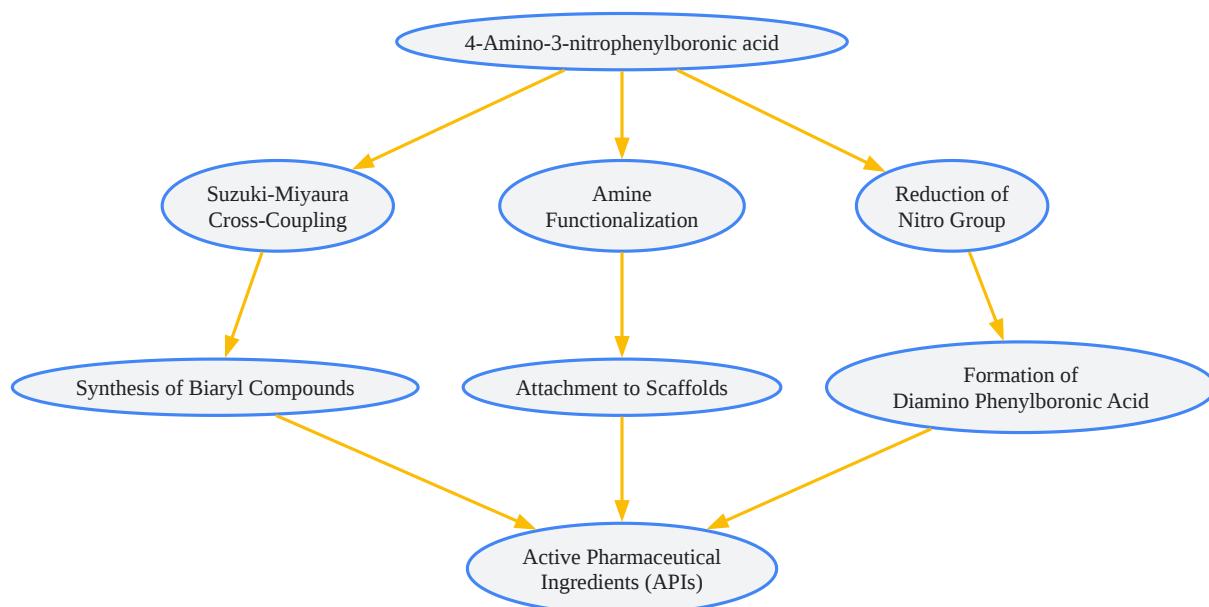
Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ^1H and ~39.52 ppm for ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy


- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
- Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Applications in Drug Development

4-Amino-3-nitrophenylboronic acid is a valuable building block in drug discovery and development.

[Click to download full resolution via product page](#)

Key reaction pathways for drug development applications.

- Suzuki-Miyaura Cross-Coupling: The boronic acid functionality allows for the palladium-catalyzed coupling with aryl or vinyl halides to synthesize complex biaryl structures, which are common motifs in many drug molecules.[1]
- Amine Functionalization: The amino group can be readily acylated, alkylated, or used in other reactions to attach the phenylboronic acid core to larger molecular scaffolds or to modulate the compound's properties.
- Nitro Group Modification: The nitro group can be reduced to an amino group, providing a second site for functionalization and leading to the formation of diamino-substituted phenylboronic acids, which can act as versatile ligands or building blocks.

Conclusion

4-Amino-3-nitrophenylboronic acid is a versatile synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a detailed overview of its structural analysis, including its physicochemical properties, predicted spectroscopic data, and plausible experimental protocols for its synthesis and characterization. The ability to utilize its three distinct functional groups makes it a valuable tool for the construction of complex molecules with potential therapeutic applications. Further experimental work is needed to fully characterize this compound and explore its full range of reactivity and applications in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-氨基-3-硝基苯硼酸 technical grade, 90% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. 445300050 [[thermofisher.com](https://www.thermofisher.com)]
- To cite this document: BenchChem. [Structural Analysis of 4-Amino-3-nitrophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1284283#4-amino-3-nitrophenylboronic-acid-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com